molecular formula C13H17N3O2 B2983627 Ethyl 1-(tert-butyl)-1H-benzo[d][1,2,3]triazole-5-carboxylate CAS No. 1845716-98-4

Ethyl 1-(tert-butyl)-1H-benzo[d][1,2,3]triazole-5-carboxylate

Cat. No.: B2983627
CAS No.: 1845716-98-4
M. Wt: 247.298
InChI Key: JFMOEUKEHQFDOR-UHFFFAOYSA-N
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Description

Ethyl 1-(tert-butyl)-1H-benzo[d][1,2,3]triazole-5-carboxylate is a chemical compound belonging to the class of triazoles, which are heterocyclic aromatic organic compounds containing three nitrogen atoms in the ring. This compound is characterized by its ethyl ester group and a tert-butyl substituent on the triazole ring, making it a unique and versatile molecule in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with the reaction of 1H-benzo[d][1,2,3]triazole-5-carboxylic acid and tert-butyl alcohol in the presence of a strong acid catalyst.

  • Reaction Conditions: The reaction is usually carried out under reflux conditions with an excess of tert-butyl alcohol and a catalytic amount of sulfuric acid or hydrochloric acid.

  • Purification: The resulting product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with continuous monitoring of reaction parameters to ensure product quality and yield. Advanced purification techniques, such as column chromatography and crystallization, are employed to obtain the pure compound.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophiles such as ammonia (NH₃) or amines can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Carboxylic acids or ketones.

  • Reduction: Amines.

  • Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Ethyl 1-(tert-butyl)-1H-benzo[d][1,2,3]triazole-5-carboxylate has found applications in various fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research has explored its use as a precursor for pharmaceuticals, particularly in the development of new drugs with triazole-based structures.

  • Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 1-(tert-butyl)-1H-benzo[d][1,2,3]triazole-5-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt microbial enzymes. The molecular targets and pathways involved are often specific to the biological system being studied.

Comparison with Similar Compounds

  • Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate: Similar structure but with a methyl group instead of tert-butyl.

  • Ethyl 1-ethyl-1H-benzo[d][1,2,3]triazole-5-carboxylate: Similar structure but with an ethyl group instead of tert-butyl.

  • Ethyl 1-(n-propyl)-1H-benzo[d][1,2,3]triazole-5-carboxylate: Similar structure but with a propyl group instead of tert-butyl.

Uniqueness: Ethyl 1-(tert-butyl)-1H-benzo[d][1,2,3]triazole-5-carboxylate stands out due to the steric hindrance provided by the tert-butyl group, which can influence its reactivity and biological activity compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and versatile applications make it a valuable compound in research and development.

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Properties

IUPAC Name

ethyl 1-tert-butylbenzotriazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-5-18-12(17)9-6-7-11-10(8-9)14-15-16(11)13(2,3)4/h6-8H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMOEUKEHQFDOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(N=N2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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